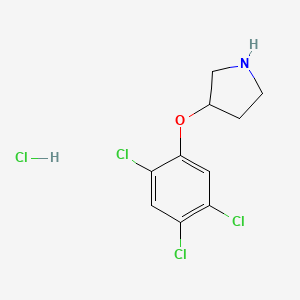![molecular formula C14H22ClNO2 B1397685 3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride CAS No. 1220021-43-1](/img/structure/B1397685.png)
3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride
描述
3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its versatility and is used in various fields, including pharmaceutical development and organic synthesis.
准备方法
The synthesis of 3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride typically involves a multi-step processThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production to ensure high yield and purity.
化学反应分析
3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms, particularly in the context of receptor binding and signal transduction.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用机制
The mechanism of action of 3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. The exact pathways and targets involved depend on the specific application and context of use .
相似化合物的比较
3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride can be compared with other similar compounds, such as:
3-[(2-Phenoxyethoxy)methyl]piperidine: The non-hydrochloride form, which may have different solubility and stability properties.
2-Phenoxyethanol: A related compound that shares the phenoxyethoxy group but lacks the piperidine ring.
Piperidine hydrochloride: A simpler compound that contains the piperidine ring but lacks the phenoxyethoxy group.
The uniqueness of this compound lies in its combination of the piperidine ring and the phenoxyethoxy group, which imparts specific chemical and biological properties.
属性
IUPAC Name |
3-(2-phenoxyethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-2-6-14(7-3-1)17-10-9-16-12-13-5-4-8-15-11-13;/h1-3,6-7,13,15H,4-5,8-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHUWHHSTBGSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCCOC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



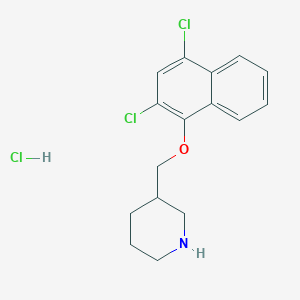

![3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397608.png)
![4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1397609.png)
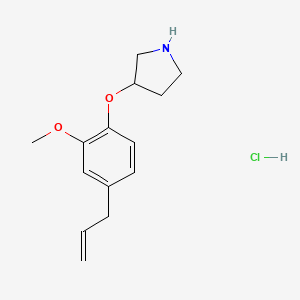
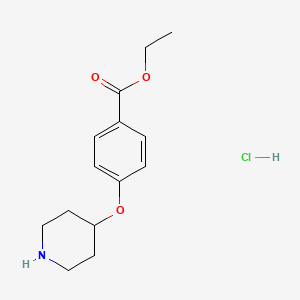
![1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397613.png)
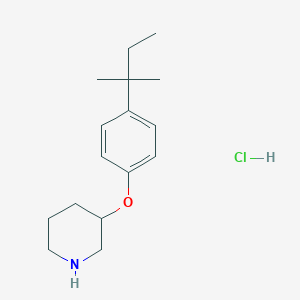
![4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397618.png)
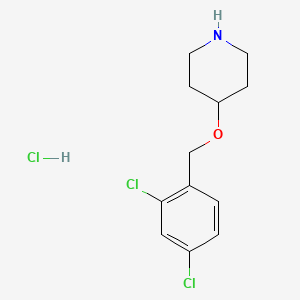
![4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397622.png)
![4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397624.png)
